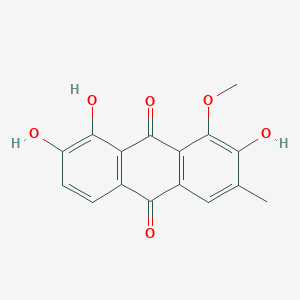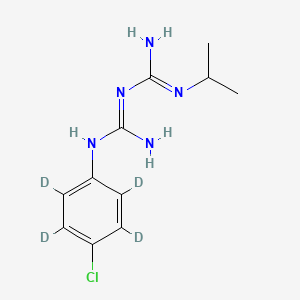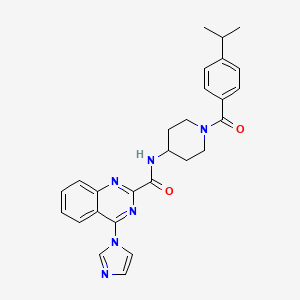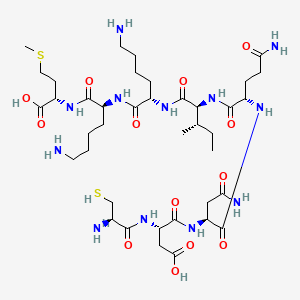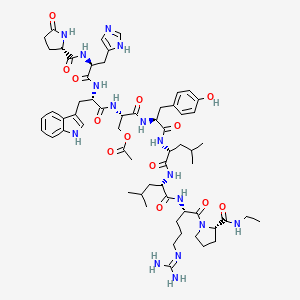
Leuprolide Acetate EP Impurity D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leuprolide Acetate EP Impurity D is a known impurity of the luteinizing hormone-releasing hormone analog, leuprolide acetate. This compound is often used as an analytical standard in high-performance liquid chromatography (HPLC) to calibrate and ensure the purity of leuprolide acetate formulations . It is a synthetic nonapeptide with a complex structure, making it a significant compound in pharmaceutical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Leuprolide Acetate EP Impurity D involves multiple steps, starting from the assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process includes the sequential addition of protected amino acids to a resin-bound peptide chain. After the assembly, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including HPLC, to ensure the high purity of the compound. The final product is often lyophilized to obtain a stable powder form suitable for storage and further use .
Chemical Reactions Analysis
Types of Reactions: Leuprolide Acetate EP Impurity D undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues in the peptide chain can undergo substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of kynurenine derivatives .
Scientific Research Applications
Leuprolide Acetate EP Impurity D has several scientific research applications:
Chemistry: Used as a reference standard in HPLC to ensure the purity and quality of leuprolide acetate formulations.
Biology: Studied for its interactions with biological molecules and its role as an impurity in pharmaceutical formulations.
Medicine: Helps in the development and quality control of leuprolide acetate-based drugs used in treating hormone-related disorders.
Mechanism of Action
Leuprolide Acetate EP Impurity D, like its parent compound leuprolide acetate, acts by binding to the gonadotropin-releasing hormone receptor (GnRHR). This binding leads to the modulation of gonadotropin hormone levels, ultimately resulting in the downregulation of sex steroid levels. This mechanism is crucial for its clinical efficacy in treating conditions like prostate cancer and endometriosis .
Comparison with Similar Compounds
- Leuprolide Acetate EP Impurity E
- Leuprolide Acetate EP Impurity F
- Leuprolide Acetate EP Impurity H
- Leuprolide EP Impurity A (TFA salt)
- Leuprolide Acetate EP Impurity C
Comparison: Leuprolide Acetate EP Impurity D is unique due to its specific structure and the presence of acetylated serine residues. This structural difference can influence its interaction with biological molecules and its behavior in analytical methods. Compared to other impurities, this compound is often used as a standard in HPLC due to its well-characterized properties and high purity .
Properties
Molecular Formula |
C61H86N16O13 |
|---|---|
Molecular Weight |
1251.4 g/mol |
IUPAC Name |
[(2S)-3-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-oxopropyl] acetate |
InChI |
InChI=1S/C61H86N16O13/c1-7-65-59(88)50-15-11-23-77(50)60(89)43(14-10-22-66-61(62)63)70-53(82)44(24-33(2)3)71-54(83)45(25-34(4)5)72-55(84)46(26-36-16-18-39(79)19-17-36)73-58(87)49(31-90-35(6)78)76-56(85)47(27-37-29-67-41-13-9-8-12-40(37)41)74-57(86)48(28-38-30-64-32-68-38)75-52(81)42-20-21-51(80)69-42/h8-9,12-13,16-19,29-30,32-34,42-50,67,79H,7,10-11,14-15,20-28,31H2,1-6H3,(H,64,68)(H,65,88)(H,69,80)(H,70,82)(H,71,83)(H,72,84)(H,73,87)(H,74,86)(H,75,81)(H,76,85)(H4,62,63,66)/t42-,43-,44-,45+,46-,47-,48-,49-,50-/m0/s1 |
InChI Key |
WHHWJNZERMGNMU-HDJHSADSSA-N |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](COC(=O)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(COC(=O)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


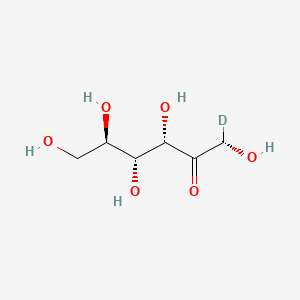
![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393353.png)
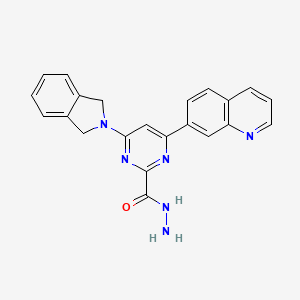
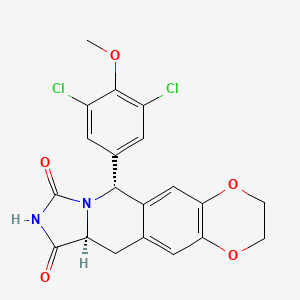
![(2R)-2-[(1S)-1,2-dihydroxy(213C)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12393368.png)
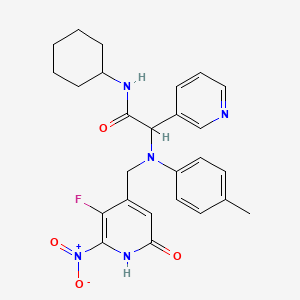
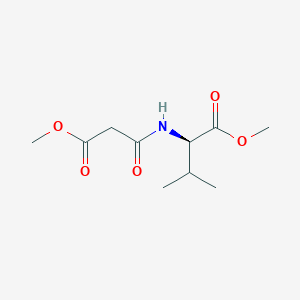
![5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393386.png)

